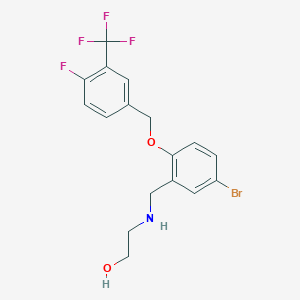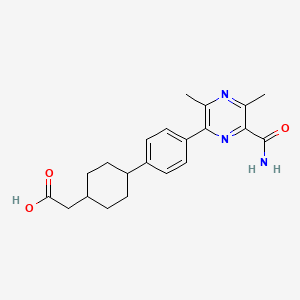
AZD7687
Übersicht
Beschreibung
AZD-7687 ist ein potenter und selektiver Inhibitor der Diacylglycerol-O-Acyltransferase 1 (DGAT1), einem Schlüsselenzym, das am Triglyceridstoffwechsel beteiligt ist. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes mellitus und Fettleibigkeit untersucht .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von DGAT1 und ihre Auswirkungen auf den Lipidstoffwechsel zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation der Lipidbiosynthese und -speicherung in Zellen.
Medizin: Als therapeutisches Mittel zur Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes mellitus und Fettleibigkeit untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Stoffwechselwege abzielen .
Wirkmechanismus
AZD-7687 entfaltet seine Wirkung, indem es die Aktivität der Diacylglycerol-O-Acyltransferase 1 (DGAT1) hemmt, einem Enzym, das für den letzten Schritt der Triglyceridsynthese verantwortlich ist. Durch die Hemmung von DGAT1 reduziert AZD-7687 die Bildung von Triglyceriden, was zu einer verminderten Lipidakkumulation im Gewebe führt. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie Fettleibigkeit und Typ-2-Diabetes mellitus, bei denen der Lipidstoffwechsel dysreguliert ist .
Wirkmechanismus
Target of Action
AZD7687, also known as “6QTJ9P2NYT”, “AZD 7687”, “UNII-6QTJ9P2NYT”, “AZD-7687”, or “{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid”, is a potent, selective, reversible, and orally active inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is an enzyme involved in lipid absorption and catalyzes the final step in the biosynthesis of triglycerides .
Mode of Action
This compound interacts with DGAT1, inhibiting its activity. This interaction results in a reduction of the contribution of exogenous triglycerides into circulation . The inhibition of DGAT1 by this compound is selective, with an IC50 value of 80 nM for human DGAT1 .
Biochemical Pathways
DGAT1 is involved in two major pathways of triglyceride synthesis: the G3P pathway and the monoacylglycerol (MAG) pathway . By inhibiting DGAT1, this compound affects these pathways, leading to a decrease in the formation of triglycerides and their import into cytosolic lipid droplets or nascent lipoproteins .
Pharmacokinetics
It has been used in multiple ascending dose studies, indicating that its absorption, distribution, metabolism, and excretion (adme) properties have been investigated
Result of Action
The inhibition of DGAT1 by this compound leads to a marked reduction in postprandial triglyceride excursion, providing proof of mechanism with respect to gut DGAT1 inhibition . This effect of this compound has potential implications for the treatment of metabolic conditions such as type 2 diabetes and obesity . Prolonged pharmacological inhibition of dgat1 with this compound in mice results in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of dgat1 -/- mice .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, lowering the fat content of a meal can reduce the frequency of gastrointestinal symptoms at a given dose of this compound
Biochemische Analyse
Biochemical Properties
AZD7687 interacts with the enzyme DGAT1, which plays a crucial role in synthesizing lipids . In an in vitro recombinant mouse, dog, and human DGAT1 enzyme assay, this compound showed inhibition of DGAT1 with an IC50 of approximately 100 nM, 60 nM, and 80 nM, respectively . It also shows inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 μM), fatty acid amide hydrolase (IC50 = 3.7 μM), muscarinic M2 receptor (IC50 = 80.5 μM), and phosphodiesterase PDE10A1 (IC50 = 5.5 μM) .
Cellular Effects
This compound has been shown to alter lipid handling and hormone secretion in the gut . It also caused gastrointestinal side effects, particularly diarrhea, leading to treatment discontinuation in a number of participants . In adipose tissue, this compound dose-dependently reduced the formation of triglycerides .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DGAT1, a key enzyme that catalyzes the final step of triglyceride synthesis . This inhibition disrupts the normal lipid metabolism within cells, leading to altered lipid handling and hormone secretion .
Temporal Effects in Laboratory Settings
Prolonged pharmacological inhibition of DGAT1 with this compound in mice resulted in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of DGAT1-/- mice . These effects were dose- and time-dependent and reversible .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages . At higher doses, this compound caused gastrointestinal side effects, particularly diarrhea . These effects were not observed at lower doses .
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the synthesis of triglycerides . By inhibiting DGAT1, this compound disrupts the normal process of triglyceride synthesis, leading to altered lipid metabolism within cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AZD-7687 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrazincarboxamidstruktur. Der Schlüsselzwischenprodukt, 6-Carbamoyl-3,5-dimethylpyrazin-2-yl, wird durch eine Reihe von Reaktionen synthetisiert, darunter Nitrierung, Reduktion und Acylierung. Der letzte Schritt beinhaltet die Kupplung dieses Zwischenprodukts mit einem Phenylcyclohexylessigsäurederivat unter bestimmten Reaktionsbedingungen, um AZD-7687 zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von AZD-7687 folgt einem ähnlichen Syntheseweg, wird aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZD-7687 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Pyrazin- und Phenylringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion Alkohole oder Amine entstehen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
T863: Ein weiterer DGAT1-Inhibitor mit ähnlicher Hemmaktivität.
A922500: Ein potenter und selektiver DGAT1-Inhibitor, der in der Stoffwechselforschung eingesetzt wird.
PF-04620110: Ein DGAT1-Inhibitor mit Anwendungen bei der Untersuchung des Lipidstoffwechsels
Einzigartigkeit von AZD-7687
AZD-7687 ist aufgrund seiner hohen Selektivität und Potenz für die Hemmung von DGAT1 einzigartig. Es wurde gezeigt, dass es in präklinischen Modellen die postprandialen Triglyceridspiegel effektiv senkt und die Insulinempfindlichkeit verbessert. Darüber hinaus machen seine orale Bioverfügbarkeit und sein günstiges pharmakokinetisches Profil es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .
Eigenschaften
IUPAC Name |
2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNPRHZMOGREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655297 | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166827-44-6 | |
| Record name | AZD-7687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1166827-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


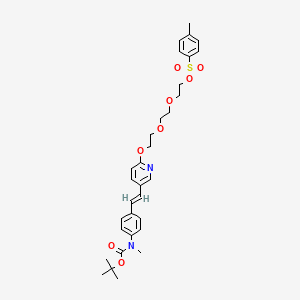
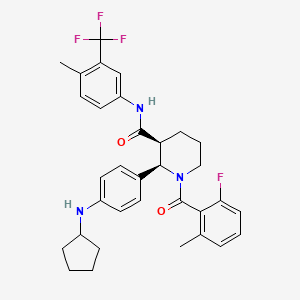
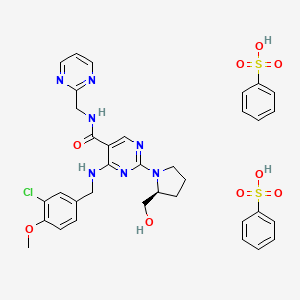
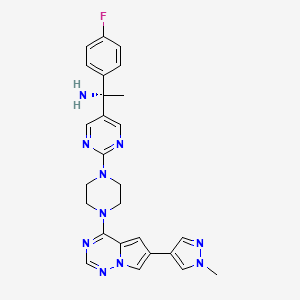
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
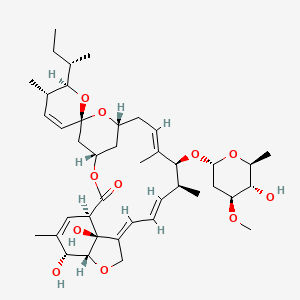
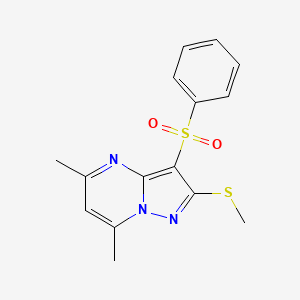
![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)
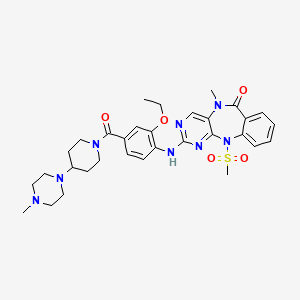
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)
